methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
CAS No.:
Cat. No.: VC20193778
Molecular Formula: C27H22N2O6S
Molecular Weight: 502.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N2O6S |
|---|---|
| Molecular Weight | 502.5 g/mol |
| IUPAC Name | methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
| Standard InChI | InChI=1S/C27H22N2O6S/c1-13-11-14(2)21-19(12-13)36-27(28-21)29-22(16-6-8-17(9-7-16)26(33)34-4)20(24(31)25(29)32)23(30)18-10-5-15(3)35-18/h5-12,22,31H,1-4H3 |
| Standard InChI Key | XKEHJZWZHCCZKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NC5=C(C=C(C=C5S4)C)C)O |
Introduction
Methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound featuring a unique structure that combines multiple functional groups. Its molecular formula is C27H22N2O6S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . This compound is characterized by a benzothiazole moiety and a pyrrolidine ring, which contribute to its potential biological activities and applications in various fields.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. Although specific details on its synthesis are not widely available, compounds with similar structures often require careful control of reaction conditions, including temperature, solvent choice, and catalysts.
Biological Activities and Potential Applications
Compounds similar to methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The benzothiazole and furan moieties are often associated with significant biological effects due to their ability to interact with biological targets such as enzymes and receptors.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Pharmaceuticals, Agrochemicals |
| Antifungal | Pharmaceuticals, Agrochemicals |
| Anticancer | Pharmaceuticals |
Comparison with Similar Compounds
Several compounds share structural features with methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzothiazole | Contains a benzothiazole ring | Simpler structure; primarily studied for antibacterial properties |
| Methyl 5-methylfuranone | Furanone derivative | Known for flavoring applications; less complex than the target compound |
| 6-Methylbenzothiazole | Benzothiazole derivative | Exhibits different biological activities; simpler structure |
These comparisons highlight the uniqueness of methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate due to its complex structure and potential multifaceted biological activities that are not present in simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume